
1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione is a heterocyclic compound with a pteridine core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with 1,3-dimethylurea in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pteridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction can produce various reduced forms of the compound
Applications De Recherche Scientifique
1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes and potentially leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylxanthine: Shares a similar core structure but lacks the piperidinyl group.
6-Methylpterin: Contains a pteridine core but differs in the substitution pattern.
Uniqueness
1,3-Dimethyl-6-(1-piperidinyl)-2,4(1H,3H)-pteridinedione is unique due to the presence of both the dimethyl and piperidinyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
136120-53-1 |
|---|---|
Formule moléculaire |
C13H17N5O2 |
Poids moléculaire |
275.31 g/mol |
Nom IUPAC |
1,3-dimethyl-6-piperidin-1-ylpteridine-2,4-dione |
InChI |
InChI=1S/C13H17N5O2/c1-16-11-10(12(19)17(2)13(16)20)15-9(8-14-11)18-6-4-3-5-7-18/h8H,3-7H2,1-2H3 |
Clé InChI |
ZEWWMKSKZVDOBR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)
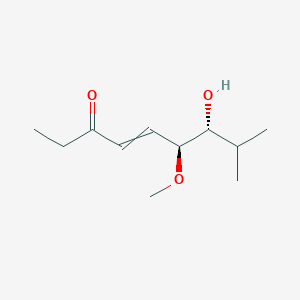


![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)
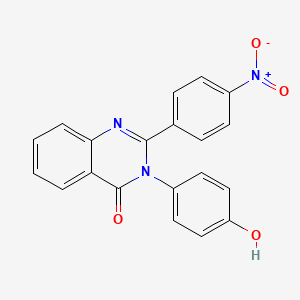

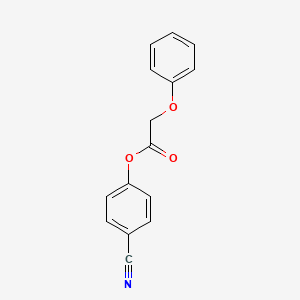
![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)
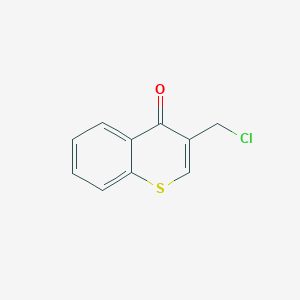
![2-Nitro-4-[(E)-(1-oxo-1lambda~5~-pyridin-4-yl)diazenyl]phenyl thiocyanate](/img/structure/B14273534.png)
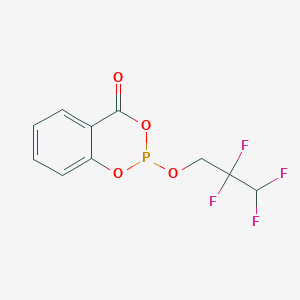
![N-Methyl-2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]ethan-1-amine](/img/structure/B14273546.png)
